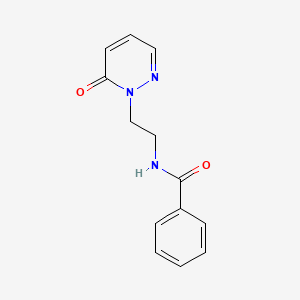

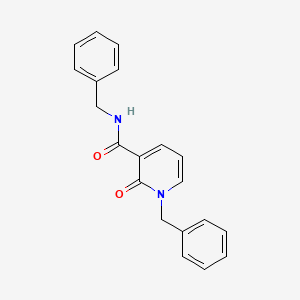

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Aplicaciones Científicas De Investigación

Melanoma Cytotoxicity and Targeted Drug Delivery

Benzamide derivatives have shown potential in targeted drug delivery for melanoma treatment. Alkylating benzamides, particularly radioiodinated derivatives, selectively target melanotic melanoma cells, offering a method for scintigraphic imaging in nuclear medicine. Chlorambucil-benzamide conjugates exhibited higher toxicity against melanoma cells compared to chlorambucil alone, suggesting a promising approach for enhancing efficacy in melanoma therapy through selective in vivo delivery of cytostatics (Wolf et al., 2004).

Antiproliferative Activity

Compounds derived from triazolo[4,3-b]pyridazin-6-yl and benzamide showed antiproliferative activities against endothelial and tumor cells. This highlights their potential in developing new therapeutic agents targeting cell proliferation in various cancers (Ilić et al., 2011).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides were identified as selective class III agents with potential cardiac electrophysiological activities. These compounds offer a basis for developing treatments targeting cardiac arrhythmias by modulating electrical activity in the heart (Morgan et al., 1990).

Anti-tubercular Agents

Novel benzamide derivatives targeting Mycobacterium tuberculosis have been synthesized, showing significant inhibitory activities. These findings suggest a path forward in the search for new anti-tubercular agents, addressing the urgent need for novel treatments due to rising drug resistance (Srinivasarao et al., 2020).

Antiviral Activity

Benzamide-based compounds have demonstrated remarkable activity against avian influenza virus (H5N1), suggesting their potential as antiviral agents. The synthesis of benzamide-based 5-aminopyrazoles and their derivatives indicates a promising route for developing new antiviral therapies (Hebishy et al., 2020).

Propiedades

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-12-7-4-8-15-16(12)10-9-14-13(18)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNVCNRBLMBBKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Methyl-1-propyl-1H-pyrazol-5-YL)methyl]-ethanamine](/img/structure/B2648263.png)

![3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2648266.png)

![2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone](/img/structure/B2648275.png)

![trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol](/img/structure/B2648278.png)